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Compound of Interest

Compound Name: 2-Nitrophenol

Cat. No.: B165410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data and analytical

methodologies required for the unambiguous identification of 2-Nitrophenol. The information

presented herein is intended to serve as a practical resource for researchers involved in

organic synthesis, quality control, and drug development.

Spectroscopic Data Summary
The following tables summarize the characteristic spectroscopic data for 2-Nitrophenol
obtained from Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR),

and Mass Spectrometry (MS). These data points serve as a fingerprint for the identification of

the molecule.

Infrared (IR) Spectroscopy
Table 1: Key IR Absorption Bands for 2-Nitrophenol
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Wavenumber (cm⁻¹) Intensity Assignment of Vibration

~3200-3500 Broad
O-H stretch (intramolecular

hydrogen bonding)

~3010-3100 Medium Aromatic C-H stretch

~1575 Strong Asymmetric NO₂ stretch

~1490 Strong Aromatic C=C stretch

~1335 Strong Symmetric NO₂ stretch

~1200-1300 Strong C-O stretch

~867 Strong
C-H out-of-plane bend for

substituted benzene

Data compiled from multiple sources.[1][2][3][4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 2: UV-Vis Absorption Maxima (λmax) for 2-Nitrophenol
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Solvent λmax 1 (nm) λmax 2 (nm) Notes

Cyclohexane 271.6 ~350

The band at 271.6 nm

is assigned to a

charge-transfer

excitation.[6]

Methanol ~275 ~350

Solvatochromic shifts

are observed in polar

protic solvents.[7]

DMSO ~278 ~355

Solvatochromic shifts

are observed in polar

aprotic solvents.[7]

Aqueous Solution 354 -

Upon addition of

NaBH₄, this peak can

shift to 416 nm due to

phenolate ion

formation.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹H NMR Chemical Shifts for 2-Nitrophenol (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

10.58 Singlet (broad) 1H Ar-OH

8.10 Doublet of doublets 1H H-3 (ortho to NO₂)

7.58 Doublet of triplets 1H H-5

7.15
Doublet of doublet of

doublets
1H H-6

6.99 Doublet of triplets 1H H-4

Data obtained from 300 MHz spectrum in CDCl₃.[10][11]
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Table 4: ¹³C NMR Chemical Shifts for 2-Nitrophenol (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~163.7 C1 (C-OH)

~139.4 C2 (C-NO₂)

~125.9 C5

~124.9 C3

~121.3 C4

~115.5 C6

Note: Specific assignments can vary slightly based on solvent and experimental conditions.[12]

[13]

Mass Spectrometry (MS)
Table 5: Key Mass Spectrometry Fragments for 2-Nitrophenol

m/z Relative Intensity Assignment

139 High Molecular Ion [M]⁺

109 Moderate [M-NO]⁺

93 Moderate [M-NO₂]⁺

81 Moderate [M-NO-CO]⁺

65 High [C₅H₅]⁺

Molecular Weight: 139.11 g/mol .[14][15][16]

Experimental Protocols
The following sections outline the generalized experimental procedures for acquiring the

spectroscopic data presented above. These protocols serve as a starting point and may require
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optimization based on the specific instrumentation available.

Infrared (IR) Spectroscopy Protocol
Sample Preparation: For solid samples like 2-Nitrophenol, the KBr (potassium bromide)

pellet method is commonly used.[1] A small amount of the sample (1-2 mg) is finely ground

with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high

pressure to form a transparent pellet.[1] Alternatively, a melt can be prepared.[5]

Instrument Setup: An FTIR (Fourier-Transform Infrared) spectrometer is used. A background

spectrum of the pure KBr pellet or the empty sample compartment is recorded.

Data Acquisition: The sample pellet is placed in the spectrometer's sample holder. The

infrared spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.[1]

Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is

analyzed to identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.[17]

UV-Vis Spectroscopy Protocol
Sample Preparation: A dilute solution of 2-Nitrophenol is prepared in a UV-transparent

solvent (e.g., cyclohexane, ethanol, or methanol).[18] The concentration should be adjusted

to ensure the absorbance falls within the linear range of the instrument (typically below 1.0).

Instrument Setup: A UV-Vis spectrophotometer is used. The instrument is calibrated using a

cuvette filled with the pure solvent as a blank.

Data Acquisition: The sample solution is placed in a quartz cuvette. The absorbance is

measured over a wavelength range, typically from 200 to 400 nm, to obtain the absorption

spectrum.[18]

Data Analysis: The spectrum is examined to determine the wavelength(s) of maximum

absorbance (λmax), which are characteristic of the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
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Sample Preparation: A few milligrams of 2-Nitrophenol are dissolved in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in an NMR tube.[19] A small amount of a reference standard, such

as tetramethylsilane (TMS), is often added.[19]

Instrument Setup: The NMR tube is placed in the probe of a high-field NMR spectrometer

(e.g., 300 MHz or higher). The magnetic field is shimmed to ensure homogeneity.

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the

resulting free induction decay (FID) is recorded. For ¹³C NMR, a similar process is used,

often with proton decoupling to simplify the spectrum.

Data Analysis: The FID is Fourier-transformed to produce the NMR spectrum. The chemical

shifts, integration (for ¹H), and multiplicity (splitting patterns) of the signals are analyzed to

deduce the structure of the molecule.[17][20]

Mass Spectrometry (MS) Protocol
Sample Introduction: The 2-Nitrophenol sample is introduced into the mass spectrometer.

For volatile compounds, this can be done via a gas chromatograph (GC-MS).[18]

Ionization: The sample molecules are ionized, typically using Electron Impact (EI) ionization.

This process involves bombarding the molecules with a high-energy electron beam, which

ejects an electron from the molecule to form a molecular ion (M⁺).[18]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions versus their m/z ratio.

Data Analysis: The spectrum is analyzed to identify the molecular ion peak, which gives the

molecular weight of the compound. The fragmentation pattern provides additional structural

information.[21]

Visualization of the Analytical Workflow
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The following diagram illustrates the logical workflow for the spectroscopic identification of an

organic compound such as 2-Nitrophenol.

Workflow for Spectroscopic Identification of 2-Nitrophenol
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Click to download full resolution via product page

Caption: Logical workflow for compound identification using multiple spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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